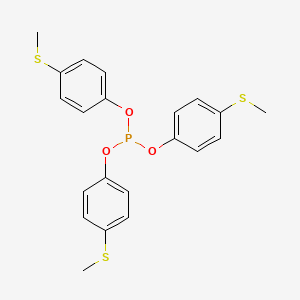
tris(4-methylsulfanylphenyl) phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(4-methylsulfanylphenyl) phosphite is an organophosphorus compound with the molecular formula C21H21O3PS3 It is a phosphite ester, characterized by the presence of three 4-methylsulfanylphenyl groups attached to a central phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tris(4-methylsulfanylphenyl) phosphite typically involves the reaction of phosphorus trichloride (PCl3) with 4-methylsulfanylphenol in the presence of a base. The reaction proceeds through the formation of intermediate chlorophosphites, which are subsequently converted to the desired phosphite ester. Common bases used in this reaction include pyridine and triethylamine, which help neutralize the hydrochloric acid generated during the reaction .
Industrial Production Methods
Industrial production of this compound can be achieved using continuous flow reactors, which offer advantages such as shorter reaction times and higher yields compared to traditional batch reactors. The use of microreactors allows for precise control over reaction conditions, leading to efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(4-methylsulfanylphenyl) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphite group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form phosphoric acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and molecular oxygen (O2).
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphites.
Hydrolysis: Phosphoric acid derivatives.
Applications De Recherche Scientifique
Tris(4-methylsulfanylphenyl) phosphite has several scientific research applications:
Chemistry: It is used as a ligand in organometallic chemistry and homogeneous catalysis, facilitating various chemical transformations.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used as a stabilizer in polymer production, helping to prevent degradation during processing
Mécanisme D'action
The mechanism of action of tris(4-methylsulfanylphenyl) phosphite involves its ability to act as a ligand, forming complexes with metal ions. These complexes can catalyze various chemical reactions by stabilizing transition states and intermediates. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(4-methoxyphenyl)phosphine: Similar in structure but with methoxy groups instead of methylsulfanyl groups.
Tris(2,4-di-tert-butylphenyl) phosphite: Used as an antioxidant in polymer production.
Triphenylphosphine: A widely used ligand in organometallic chemistry
Uniqueness
Tris(4-methylsulfanylphenyl) phosphite is unique due to the presence of methylsulfanyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and its ability to form stable complexes with metal ions, making it a valuable ligand in catalysis .
Propriétés
Numéro CAS |
22945-49-9 |
|---|---|
Formule moléculaire |
C21H21O3PS3 |
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
tris(4-methylsulfanylphenyl) phosphite |
InChI |
InChI=1S/C21H21O3PS3/c1-26-19-10-4-16(5-11-19)22-25(23-17-6-12-20(27-2)13-7-17)24-18-8-14-21(28-3)15-9-18/h4-15H,1-3H3 |
Clé InChI |
ZQKUPMBUKWVNJW-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)OP(OC2=CC=C(C=C2)SC)OC3=CC=C(C=C3)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















